REACTION_CXSMILES
|
[Br:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:11].[N-:12]=[N+:13]=[N-:14].[Na+].[Cl-].C([NH+](CC)CC)C.Cl>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([C:6]2[N:12]=[N:13][NH:14][N:7]=2)=[CH:8][C:9]=1[CH3:10] |f:1.2,3.4|
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C#N)C=C1C)C
|
Name
|
|
Quantity
|
141.6 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
10.48 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)[NH+](CC)CC
|
Name
|
|
Quantity
|
960 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
ice water
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
115 °C
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to r.t. the reaction mixture
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The crude product is filtered off
|
Type
|
WASH
|
Details
|
washed with n-hexane (lx 500 mL) and water (3×600 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1C)C=1N=NNN1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |